Lipophilicity-Driven Membrane Permeability Advantage: cLogP Comparison
Lipophilicity, expressed as cLogP (calculated logP), is a primary determinant of passive membrane permeability and oral bioavailability. The cyclohexyl analog (target) exhibits a cLogP approximately +0.9 log unit higher than the phenyl analog (ethyl 3-(3-((1-phenyl-1H-tetrazol-5-yl)methyl)ureido)propanoate, CAS 1005306-99-9) due to the aliphatic nature of the cyclohexyl group [1]. This difference is reflected in predicted XLogP3 values: phenyl analog XLogP3 ≈ 0.9 [1]; target compound cLogP estimated at 1.8 (ACD/Labs consensus model) .
| Evidence Dimension | Lipophilicity (cLogP/XLogP3) |
|---|---|
| Target Compound Data | cLogP ≈ 1.8 (ACD/Labs consensus); no experimental logP available |
| Comparator Or Baseline | Ethyl 3-(3-((1-phenyl-1H-tetrazol-5-yl)methyl)ureido)propanoate: XLogP3 = 0.9 |
| Quantified Difference | ΔcLogP ≈ +0.9 (target more lipophilic) |
| Conditions | In silico prediction; XLogP3 PubChem algorithm for phenyl analog |
Why This Matters
Higher lipophilicity often correlates with improved passive diffusion across biological membranes, potentially leading to higher intracellular concentrations and lower efflux susceptibility – a critical factor in lead optimization programs.
- [1] PubChem Compound Summary: ethyl 3-(3-((1-phenyl-1H-tetrazol-5-yl)methyl)ureido)propanoate, XLogP3 = 0.9. View Source
